7-Amino-6-methoxy-1-tetralone is a chemical compound characterized by its unique structure, which includes a methoxy group and an amino group attached to a tetralone framework. The molecular formula of 7-amino-6-methoxy-1-tetralone is , and its molecular weight is approximately 191.23 g/mol. This compound is part of the broader family of tetralones, which are cyclic ketones derived from naphthalene.
The structural features of 7-amino-6-methoxy-1-tetralone contribute to its biological activity and potential applications in medicinal chemistry. The presence of both amino and methoxy groups enhances its solubility and reactivity, making it a subject of interest for various chemical and biological studies.
These reactions highlight the compound's versatility in synthetic organic chemistry.
7-Amino-6-methoxy-1-tetralone exhibits significant biological activity, particularly in the realm of cancer research. Studies have shown that it possesses antitumor properties by inhibiting cell proliferation and migration in various cancer cell lines, including hepatocellular carcinoma cells. Specifically, it has been reported to induce apoptosis in these cells by modulating key signaling pathways involving proteins such as NF-κB and matrix metalloproteinases (MMP2/MMP9) .
Additionally, the compound has demonstrated low toxicity in vivo, indicating its potential as a therapeutic agent without significant adverse effects on body weight or organ health .
The synthesis of 7-amino-6-methoxy-1-tetralone can be achieved through several methods:
These methods are crucial for producing 7-amino-6-methoxy-1-tetralone for research and application purposes.
The applications of 7-amino-6-methoxy-1-tetralone are primarily found in medicinal chemistry:
Interaction studies involving 7-amino-6-methoxy-1-tetralone focus on its binding affinity with various proteins and enzymes associated with cancer progression:
These studies provide insights into how 7-amino-6-methoxy-1-tetralone exerts its biological effects at the molecular level.
Several compounds share structural similarities with 7-amino-6-methoxy-1-tetralone, which may offer comparative insights into their unique properties:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one | 1078-19-9 | 1.00 |
| 7-Methoxy-8-methyl-3,4-dihydronaphthalen-1(2H)-one | 32260-73-4 | 0.98 |
| 6,7-Dimethoxy-3,4-dihydronaphthalen-1(2H)-one | 13575-75-2 | 0.96 |
| 8-Methoxy-naphthalene | Not available | Not applicable |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups but differ significantly in their biological activities and applications.
Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a transcription factor central to inflammation, cell survival, and tumor progression. In HCC, constitutive NF-κB activation promotes resistance to apoptosis and enhances metastatic potential. MT exerts its antitumor effects by significantly downregulating NF-κB protein expression in HepG2 cells, as evidenced by western blot analyses [1] [5].
The suppression of NF-κB by MT disrupts downstream pro-survival signaling cascades. For instance, NF-κB typically upregulates anti-apoptotic proteins like Bcl-2 and survivin, which are critical for cancer cell survival. MT-treated HepG2 cells show reduced NF-κB levels, correlating with increased caspase-3 activation and apoptotic cell death [1]. Furthermore, NF-κB inhibition diminishes the expression of metastatic mediators such as vascular endothelial growth factor (VEGF) and interleukins, thereby attenuating angiogenesis and immune evasion [6].
Table 1: MT-Mediated Modulation of NF-κB and Associated Proteins in HepG2 Cells
| Protein | Expression Change (vs. Control) | Functional Outcome |
|---|---|---|
| NF-κB | ↓ 60–70% | Reduced cell survival signaling |
| Bcl-2 | ↓ 45–55% | Enhanced apoptosis |
| VEGF | ↓ 50–60% | Suppressed angiogenesis |
These findings align with in vivo observations in BALB/c nude mice, where MT-treated tumors exhibited markedly lower NF-κB immunohistochemical staining compared to controls [1]. The compound’s ability to traverse cellular membranes and directly interact with NF-κB’s DNA-binding domain remains an area of active investigation.
Matrix metalloproteinases (MMPs), particularly MMP2 and MMP9, facilitate tumor invasion by degrading extracellular matrix components. MT demonstrates dual inhibitory effects on both enzymes, reducing their protein levels by 40–65% in HepG2 cells [1] [5]. This suppression occurs at the transcriptional level, as MT downregulates NF-κB, a key regulator of MMP gene expression [6].
The inhibition of MMP2/MMP9 disrupts metastatic processes in two ways:
Table 2: Impact of MT on Metastatic Markers in HepG2 Cells
| Marker | Expression Change | Functional Role |
|---|---|---|
| MMP2 | ↓ 50–60% | Reduced extracellular matrix degradation |
| MMP9 | ↓ 55–65% | Impaired cell migration |
| E-cadherin | ↑ 30–40% | Enhanced cell adhesion |
In wound healing assays, MT-treated HepG2 cells showed a 70% reduction in migratory capacity compared to untreated cells [1]. This antimetastatic effect is further validated in xenograft models, where MT-treated tumors exhibited fewer invasive fronts and lower MMP2/MMP9 immunohistochemical staining [1].
The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival and apoptosis. Hyperactivation of AKT, via phosphorylation at Ser473 (p-AKT), is common in HCC and confers resistance to chemotherapy. MT selectively inhibits p-AKT levels by 50–75% in HepG2 cells while leaving total AKT expression unchanged, indicating a targeted effect on phosphorylation dynamics [1] [5].
Mechanistically, MT’s suppression of p-AKT disrupts downstream survival signals:
Flow cytometry analyses reveal that MT treatment increases the proportion of apoptotic HepG2 cells (AV+PI+ and AV+PI-) from 5.44% (control) to 11.45% (250 μM MT) [1]. This apoptotic effect is synergistically enhanced by MT’s concurrent inhibition of NF-κB, which removes a key anti-apoptotic safeguard.
Table 3: MT-Induced Changes in Apoptotic Markers
| Marker | Expression Change | Role in Apoptosis |
|---|---|---|
| p-AKT | ↓ 60–70% | Loss of survival signaling |
| Caspase-3 | ↑ 80–90% | Execution of apoptosis |
| Bcl-2 | ↓ 45–55% | Reduced anti-apoptotic activity |
The electronic characteristics of methoxy group positioning on the tetralone scaffold profoundly influence bioactivity through modulation of molecular orbital energies and electron distribution patterns. The methoxy group, functioning as an electron-donating substituent through its mesomeric effect, exhibits position-dependent variations in its electronic impact on the aromatic system [1] [2].
At the C6 position, the methoxy group demonstrates moderate electron-donating properties, resulting in a bathochromic shift in the ultraviolet-visible spectrum due to reduced π-π* energy gap transitions [3] [2]. This electronic perturbation enhances the compound's interaction with biological targets, particularly in anticancer applications where 6-methoxy-1-tetralone derivatives have shown significant cytotoxic activity against human cancer cell lines, including MCF-7 breast adenocarcinoma cells with inhibitory concentration values ranging from 0.93 to 3.73 micromolar [3].
The C7 positioning of the methoxy group produces the most pronounced electronic effects, establishing this substitution pattern as optimal for biological activity [4] [5]. The enhanced electron density at this position creates favorable molecular orbital configurations that strengthen target protein interactions. Research demonstrates that C7-substituted α-tetralone derivatives consistently exhibit superior monoamine oxidase inhibition compared to C6 and C5 analogues, with submicromolar inhibitory concentration values for both monoamine oxidase-A and monoamine oxidase-B isoforms [4] [5].
Mechanistically, the methoxy group at C7 reduces the energy gap between t2g and eg orbitals in metal complexes, as demonstrated in iron(III) complexes where electron-donating substituents lower spin transition temperatures [2]. This orbital energy modulation translates to enhanced binding affinity and biological potency in enzyme inhibition studies.
The electronic effects manifest differently across various biological targets. For monoamine oxidase inhibition, the trend consistently follows C7 > C6 > C5 substitution patterns, with C7-substituted compounds achieving inhibitory concentration values in the low nanomolar range [4]. The superior activity of C7-substituted analogues correlates with optimal electronic density distribution that facilitates productive enzyme-inhibitor interactions.
The comparative evaluation of C6 versus C7 substituted tetralone analogues reveals significant differences in biological activity profiles, metabolic stability, and selectivity characteristics. Systematic structure-activity relationship studies demonstrate consistent superiority of C7-substituted compounds across multiple biological endpoints [4] [5].
In monoamine oxidase inhibition assays, C7-substituted α-tetralone derivatives exhibit approximately 10-fold higher potency compared to their C6 counterparts [4]. For monoamine oxidase-A inhibition, C7-substituted compounds achieve inhibitory concentration values ranging from 0.010 to 0.741 micromolar, while C6-substituted analogues typically require concentrations of 0.741 to 50 micromolar for equivalent inhibition [4]. This potency difference extends to monoamine oxidase-B inhibition, where C7 compounds demonstrate inhibitory concentration values of 0.00089 to 0.047 micromolar compared to 0.009 to 0.047 micromolar for C6 analogues [4] [5].
The enhanced activity of C7-substituted compounds correlates with improved metabolic stability profiles. Human liver microsome studies reveal that C7-substituted tetralone derivatives exhibit significantly lower intrinsic clearance rates compared to C6 analogues [6]. This metabolic advantage translates to prolonged biological half-lives and improved pharmacokinetic properties suitable for therapeutic applications.
Structural analysis of enzyme-inhibitor complexes provides mechanistic insights into the superior performance of C7-substituted compounds. Molecular modeling studies indicate that C7 substitution creates optimal spatial arrangements for hydrogen bonding and hydrophobic interactions within enzyme active sites [5]. The geometric constraints imposed by C7 positioning facilitate formation of stable enzyme-inhibitor complexes with enhanced binding affinities.
Both C6 and C7-substituted tetralone derivatives demonstrate selectivity for monoamine oxidase-B over monoamine oxidase-A, but C7 compounds achieve this selectivity at significantly lower concentrations [4] [5]. This selectivity profile is therapeutically advantageous for neurological applications, as monoamine oxidase-B selective inhibitors avoid the dietary restrictions associated with non-selective monoamine oxidase inhibitors.
In reactive oxygen species inhibition assays, C7-substituted compounds consistently outperform C6 analogues by 2-3 fold [7]. The introduction of amino groups at the C6 position of tetralone derivatives enhances reactive oxygen species inhibitory potency, with 6-amino-1-tetralone chalcones achieving inhibitory concentration values as low as 0.25 micromolar [7]. However, when comparing methoxy substitutions directly, C7 positioning maintains superior activity profiles.
The stereochemical configuration of amino substituents in tetralone derivatives plays a critical role in determining target protein recognition and binding affinity. Detailed investigations of amino acid stereochemistry reveal that chirality sensitivity varies significantly depending on the degree of structural order required for productive protein-ligand interactions [8] [9].
L-configuration amino acids demonstrate high binding affinities in structured protein-ligand complexes, where extensive backbone folding is required for optimal target engagement [9]. In contrast, D-configuration enantiomers exhibit substantially reduced binding affinities, with decreases ranging from 15-fold to 500-fold depending on the structural complexity of the binding interaction [9]. This stereochemical discrimination becomes more pronounced as the binding mode requires increased structural order and specific geometric arrangements.
Research on trivalent cobalt complexes with tetradentate ligands demonstrates that rationally designed metal complexes can achieve high and predictable stereoselectivity for natural amino acids [8]. The binding specificity extends to simple amino acids such as alanine, indicating that fundamental stereochemical recognition principles apply even to minimally substituted systems. These findings suggest that amino-substituted tetralone derivatives would exhibit similar stereochemical discrimination in biological targets.
The introduction of α-methyl substituents with defined stereochemistry significantly impacts target engagement. (R)-α-methyl analogues of amino-substituted compounds demonstrate enhanced binding affinities, achieving dissociation constants as low as 41 nanomolar with antagonist potencies of 4.5 nanomolar [10]. This stereochemical preference reflects optimal steric environments that facilitate productive receptor interactions while avoiding unfavorable steric clashes.
Conformational flexibility emerges as a crucial factor in stereochemical recognition. Compounds capable of adopting multiple conformations show reduced sensitivity to stereochemical inversions, as evidenced by protein-protein interactions in intrinsically disordered systems [9]. Conversely, highly structured binding modes exhibit pronounced stereoselectivity, with structural requirements for specific backbone conformations driving discrimination between enantiomers.
The mechanistic basis for stereochemical recognition involves differential stabilization of transition states and bound conformations. Molecular dynamics simulations reveal that L-configuration amino acids stabilize native contact formation in protein complexes, while D-enantiomers disrupt these favorable interactions [9]. The energetic penalties associated with non-native stereochemistry typically manifest as increases in dissociation constants ranging from 2 to 1 kilojoule per mole.